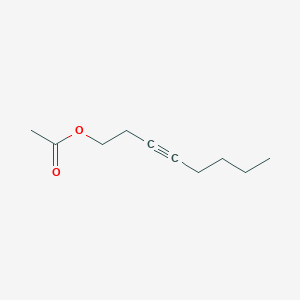
Oct-3-ynyl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Oct-3-ynyl acetate is an organic compound with the molecular formula C10H16O2. It is an ester formed from oct-3-yn-1-ol and acetic acid. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
Oct-3-ynyl acetate can be synthesized through the esterification of oct-3-yn-1-ol with acetic acid. The reaction typically involves the use of a catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction conditions generally include heating the mixture under reflux to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the production process.
Chemical Reactions Analysis
Types of Reactions
Oct-3-ynyl acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the acetate group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like sodium hydroxide (NaOH) and other nucleophiles can facilitate substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids
Reduction: Alcohols
Substitution: Various substituted esters or alcohols
Scientific Research Applications
Oct-3-ynyl acetate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of fragrances, flavors, and other industrial chemicals.
Mechanism of Action
The mechanism of action of oct-3-ynyl acetate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can undergo hydrolysis to release acetic acid and oct-3-yn-1-ol, which may further interact with biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Oct-1-en-3-yl acetate
- Octyl acetate
- 1-Octen-3-yl acetate
Uniqueness
Oct-3-ynyl acetate is unique due to the presence of a triple bond in its structure, which imparts distinct chemical reactivity compared to its analogs. This structural feature allows for unique applications and interactions in various chemical and biological processes.
Properties
CAS No. |
16491-59-1 |
|---|---|
Molecular Formula |
C10H16O2 |
Molecular Weight |
168.23 g/mol |
IUPAC Name |
oct-3-ynyl acetate |
InChI |
InChI=1S/C10H16O2/c1-3-4-5-6-7-8-9-12-10(2)11/h3-5,8-9H2,1-2H3 |
InChI Key |
KNTSDHAMKRDSJI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC#CCCOC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



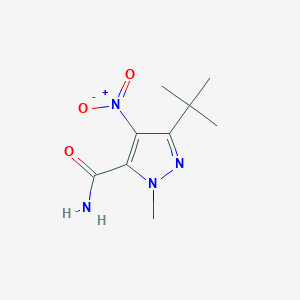
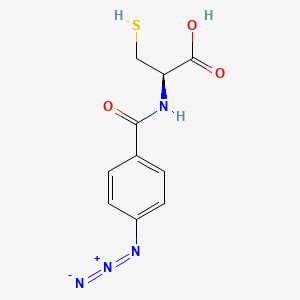
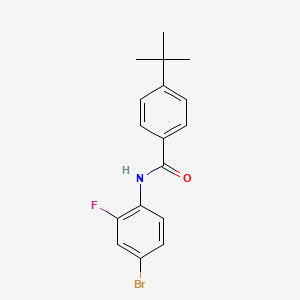
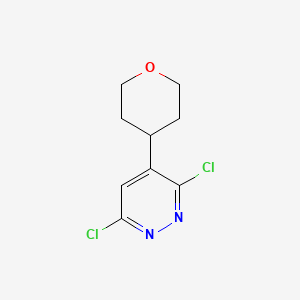

![Methyl 2-(4-hydroxy-3-methylphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetate](/img/structure/B13986149.png)
![N-[2-(pyridin-3-yl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B13986155.png)

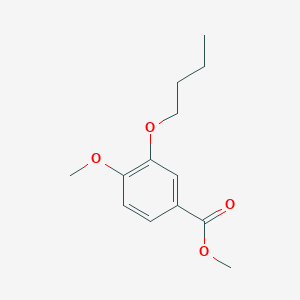

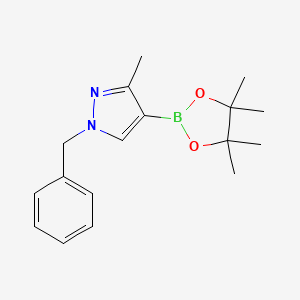
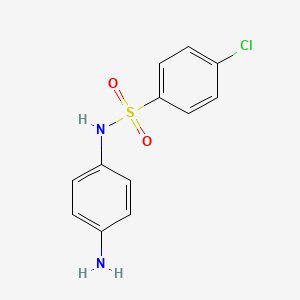
![2,6-Diazaspiro[3.4]octane, 2-[(4-methylphenyl)sulfonyl]-6-(phenylmethyl)-](/img/structure/B13986191.png)
